molecular formula C13H14N2O2S B2412017 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1208933-41-8

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2412017
CAS No.: 1208933-41-8
M. Wt: 262.33
InChI Key: RDJMLXKXEGFCBK-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a unique combination of a thiophene ring, an isoxazole ring, and a cyclobutanecarboxamide group

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(9-3-1-4-9)14-8-10-7-11(17-15-10)12-5-2-6-18-12/h2,5-7,9H,1,3-4,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJMLXKXEGFCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the isoxazole ring can yield amines or hydroxylamines .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the combination of the thiophene, isoxazole, and cyclobutanecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, an isoxazole moiety, and a cyclobutanecarboxamide group. This combination contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2S, with a molecular weight of approximately 250.32 g/mol. The compound's structure facilitates various interactions with biological targets, which may influence several biochemical pathways relevant to disease mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.
  • Receptor Interaction : It interacts with various receptors, influencing cellular signaling pathways that are crucial for cell proliferation and apoptosis.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Its structural components are believed to enhance its binding affinity to cancer-related targets .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Thiophene and Isoxazole Rings : These functional groups are known for their reactivity and ability to form complexes with various biomolecules, which can lead to the modulation of enzyme activities and receptor functions.
  • Cyclobutanecarboxamide Group : This moiety enhances the compound's binding properties, potentially increasing its efficacy as a therapeutic agent.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, experiments conducted on human breast cancer cells showed a significant reduction in cell viability upon treatment with varying concentrations of the compound. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes linked to inflammatory responses. The results indicated that this compound effectively reduced the activity of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins involved in inflammation.

Enzyme Activity (Units/mL)ControlCompound Treatment
COX-110040
COX-210035

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